CV-6209

Descripción

Propiedades

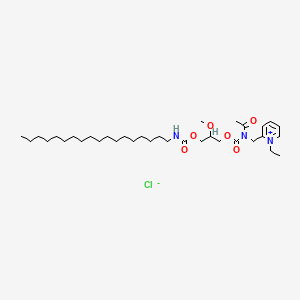

IUPAC Name |

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUCCVGQZPNXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

642.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100488-87-7 | |

| Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 6209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of CV-6209: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CV-6209 is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] As a structural analog of PAF, this compound competitively inhibits the binding of PAF to its cell surface receptor, thereby blocking the downstream signaling cascades that mediate a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and hypotension.[1][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, quantitative measures of its activity, and detailed protocols for key experimental assays.

Core Mechanism: Antagonism of the Platelet-Activating Factor Receptor

The primary mechanism of action of this compound is its competitive antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[6][7] PAFR activation by its endogenous ligand, PAF, initiates a complex signaling cascade that is implicated in various inflammatory and cardiovascular conditions. This compound, by binding to the PAFR without initiating a response, effectively blocks these downstream effects.

The PAF Receptor Signaling Pathway and its Inhibition by this compound

The PAF receptor is known to couple to both Gq and Gi subtypes of G-proteins.[6][7]

-

Gq Pathway: Upon PAF binding, the Gq alpha subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to cellular responses such as platelet aggregation and smooth muscle contraction.

-

Gi Pathway: Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can contribute to various cellular responses, including chemotaxis.

This compound competitively binds to the PAFR, preventing PAF from activating both the Gq and Gi signaling pathways. This blockade is the basis for its therapeutic potential in conditions characterized by excessive PAF activity.

References

- 1. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

CV-6209: A Potent Antagonist of the Platelet-Activating Factor Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active lipid mediator implicated in a multitude of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. Consequently, the development of specific PAF receptor antagonists like this compound represents a significant area of interest for therapeutic intervention in a variety of diseases. This document details the chemical properties, mechanism of action, and pharmacological effects of this compound, supported by quantitative data from key in vitro and in vivo studies. Detailed methodologies for seminal experiments are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific basis and potential applications.

Introduction to Platelet-Activating Factor (PAF) and its Receptor

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that exerts a wide range of biological effects.[1] It is synthesized by various cell types, including platelets, endothelial cells, neutrophils, and macrophages, in response to inflammatory stimuli.[1] PAF mediates its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[2][3] Activation of the PAFR triggers a cascade of intracellular signaling events, primarily through the Gq and Gi protein pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][4] This signaling cascade results in an increase in intracellular calcium levels, activation of protein kinase C (PKC), and downstream cellular responses such as platelet aggregation, inflammation, and increased vascular permeability.[3][5]

The profound and diverse physiological roles of PAF have implicated it in the pathophysiology of numerous inflammatory and cardiovascular diseases, making the PAF receptor a compelling target for therapeutic intervention.[6] The development of specific PAFR antagonists is a key strategy to mitigate the detrimental effects of excessive PAF signaling.

This compound: A Specific PAF Receptor Antagonist

This compound is a synthetic, highly potent, and specific antagonist of the PAF receptor.[7] Its chemical structure is 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride.[7]

Chemical Properties

| Property | Value |

| Chemical Formula | C34H60N3O6 • Cl |

| Molecular Weight | 642.3 g/mol |

| CAS Number | 100488-87-7 |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PAF. This blockade of PAF binding inhibits the subsequent activation of the receptor and the downstream intracellular signaling pathways, ultimately preventing the physiological and pathological effects mediated by PAF. The specificity of this compound for the PAF receptor is a key characteristic, as it demonstrates little to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[8]

Quantitative Pharmacological Data

The potency and efficacy of this compound as a PAF receptor antagonist have been quantified in a series of in vitro and in vivo studies.

In Vitro Activity

| Assay | Species | IC50 (nM) | Reference |

| PAF-induced Platelet Aggregation | Rabbit | 75 | [8] |

| PAF-induced Platelet Aggregation | Human | 170 | [8] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

In Vivo Activity

| Assay | Species | ED50 (mg/kg, i.v.) | Reference |

| Inhibition of PAF-induced Hypotension | Rat | 0.009 | [8] |

| Reversal of PAF-induced Hypotension | Rat | 0.0046 | [7] |

ED50 (Median effective dose) is the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Platelet Aggregation Assay

This in vitro assay is fundamental for assessing the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the IC50 value of this compound for the inhibition of PAF-induced platelet aggregation.

Materials:

-

Freshly drawn venous blood from healthy human donors or rabbits.

-

Anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Saline solution.

-

Platelet aggregometer.

Procedure:

-

Blood Collection and PRP Preparation:

-

Collect whole blood into tubes containing sodium citrate as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL).

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

-

Add a specific concentration of this compound or vehicle (saline) to the PRP and incubate for a defined period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

-

Data Analysis:

-

The maximum aggregation percentage is recorded for each concentration of this compound.

-

The percentage of inhibition is calculated relative to the control (vehicle-treated) sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo PAF-Induced Hypotension Model

This in vivo assay assesses the ability of this compound to counteract the hypotensive effects of PAF in a live animal model.

Objective: To determine the ED50 value of this compound for the inhibition of PAF-induced hypotension in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Anesthetic (e.g., pentobarbital sodium).

-

Catheters for cannulation of the carotid artery and jugular vein.

-

Pressure transducer and data acquisition system.

-

Platelet-Activating Factor (PAF).

-

This compound.

-

Saline solution.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain body temperature.

-

Surgically expose and cannulate the carotid artery for continuous monitoring of mean arterial pressure (MAP).

-

Cannulate the jugular vein for intravenous administration of substances.

-

Allow the animal to stabilize after surgery.

-

-

Drug Administration and Blood Pressure Monitoring:

-

Administer a single intravenous dose of this compound or vehicle (saline).

-

After a short interval (e.g., 5-10 minutes), administer a bolus intravenous injection of PAF at a dose known to induce a significant but transient drop in MAP (e.g., 0.3 µg/kg).[8]

-

Continuously record the MAP before, during, and after PAF administration.

-

-

Data Analysis:

-

The maximum decrease in MAP following PAF injection is measured for each animal.

-

The percentage of inhibition of the hypotensive response is calculated for each dose of this compound relative to the vehicle-treated control group.

-

The ED50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound dose and fitting the data to a dose-response curve.

-

PAF Receptor Binding Assay

This in vitro assay directly measures the binding affinity of this compound to the PAF receptor.

Objective: To determine the binding affinity (Ki or Kd) of this compound for the PAF receptor.

Materials:

-

Cell membranes prepared from cells expressing the PAF receptor (e.g., platelets, transfected cell lines).

-

Radiolabeled PAF (e.g., [3H]PAF).

-

This compound.

-

Non-labeled PAF (for determining non-specific binding).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the PAF receptor in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.

-

-

Competition Binding:

-

In a series of tubes, incubate a fixed concentration of radiolabeled PAF with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Include control tubes for total binding (radiolabeled PAF and membranes only) and non-specific binding (radiolabeled PAF, membranes, and a high concentration of unlabeled PAF).

-

Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification of Binding:

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of specifically bound radioligand at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value is determined from this competition curve.

-

The Ki (inhibition constant), which represents the binding affinity of this compound, can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways

Caption: Simplified PAF receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: General experimental workflow for the characterization of a PAF receptor antagonist like this compound.

Conclusion

This compound is a well-characterized, potent, and specific antagonist of the Platelet-Activating Factor receptor. Its ability to effectively block PAF-mediated signaling both in vitro and in vivo underscores its value as a research tool for investigating the roles of PAF in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the fields of inflammation, thrombosis, and related therapeutic areas. Further investigation into the clinical potential of this compound and other PAF receptor antagonists is warranted to explore their utility in treating a range of human diseases.

References

- 1. biolife-publisher.it [biolife-publisher.it]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdspdb.unc.edu [pdspdb.unc.edu]

- 7. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

understanding the role of PAF in inflammatory diseases

An In-depth Technical Guide on the Core Role of Platelet-Activating Factor (PAF) in Inflammatory Diseases

Introduction

Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine, is a potent, phospholipid-derived mediator integral to a wide spectrum of inflammatory and thrombotic diseases.[1][2] Initially recognized for its ability to induce platelet aggregation, its role is now understood to extend to various pathological states, including anaphylaxis, sepsis, asthma, arthritis, and inflammatory bowel disease.[2][3][4][5] PAF is synthesized by a multitude of cell types, such as endothelial cells, neutrophils, monocytes, macrophages, and mast cells, in response to inflammatory stimuli.[1] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), initiating a cascade of intracellular signaling events that amplify inflammatory responses.[6]

The synthesis and activity of PAF are tightly controlled. Its rapid degradation into the inactive metabolite, lyso-PAF, is catalyzed by a family of enzymes known as PAF acetylhydrolases (PAF-AH), which act as a crucial regulatory checkpoint.[3][7] Dysregulation of this signaling axis is implicated in the pathogenesis of numerous inflammatory conditions, making the PAF pathway a significant target for therapeutic intervention.[3] This guide provides a comprehensive overview of the PAF signaling cascade, its role in various inflammatory diseases, key experimental methodologies for its study, and the therapeutic potential of targeting this critical pathway.

The PAF Signaling Cascade

PAF signaling is initiated by the binding of PAF or PAF-like lipids to the PAF receptor (PAFR), a seven-transmembrane G-protein coupled receptor.[8][9] This interaction triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily Gq, Gi, and G12/13.[6][10]

Activation of these G-proteins initiates several downstream signaling pathways:

-

Gq Pathway : The Gq protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6]

-

Gi Pathway : The Gi protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Its βγ subunits can also activate other effectors like ion channels and phospholipases.[6][10]

-

MAPK Pathway : PAFR activation can trigger the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are crucial for regulating the expression of inflammatory genes.[6]

These signaling events culminate in a variety of cellular responses, such as platelet aggregation, increased vascular permeability, chemotaxis and activation of leukocytes (neutrophils and eosinophils), and the production of other inflammatory mediators like cytokines and eicosanoids.[8][11]

The Role of PAF in Specific Inflammatory Diseases

PAF has been identified as a key mediator in a diverse range of inflammatory conditions.

Sepsis and Systemic Inflammation

Sepsis is characterized by pathologic systemic inflammation and dysregulated hemostasis.[7] PAF plays a critical role in sepsis by activating myeloid leukocytes, platelets, and endothelial cells, leading to microvascular injury, thrombosis, and organ dysfunction.[7][12] Animal models have shown that administration of PAF mimics the physiological dysfunction seen in sepsis, while PAF receptor antagonists (PAFras) can attenuate these effects.[12] Furthermore, serum levels of PAF are elevated in both animal models and humans with sepsis.[12] A phase II clinical trial using a recombinant PAF acetylhydrolase (rPAF-AH) to degrade PAF showed a significant improvement in 28-day all-cause mortality in patients with severe sepsis.[7]

Asthma and Allergic Diseases

PAF is a potent mediator in asthma and anaphylaxis. It is released by numerous inflammatory cells, including mast cells and eosinophils, upon allergen exposure.[13][14] In the airways, PAF causes bronchoconstriction, mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils.[14] Plasma levels of PAF have been found to be higher in asthmatic adults, and these levels increase rapidly during an allergic reaction. In anaphylaxis, PAF is a key mediator, and its serum level correlates with the severity of the systemic reaction.[2] While early PAF antagonists showed limited efficacy in asthma clinical trials, newer, more potent antagonists have demonstrated a modest inhibitory effect on the late asthmatic response to allergens, suggesting PAF plays a role in allergic inflammation.[15]

Inflammatory Bowel Disease (IBD)

PAF is implicated in the pathogenesis of gastrointestinal disorders like Crohn's disease and ulcerative colitis.[4] Increased production of PAF has been reported in IBD and is correlated with disease activity.[4] PAF contributes to inflammation through platelet and neutrophil aggregation, vasodilation, and increased vascular permeability in the gut mucosa.[4] Notably, PAF has been detected in the stool of patients with active IBD, and its concentration correlates with the severity of mucosal inflammation, suggesting it could serve as a non-invasive biomarker.[16][17] In animal models of colitis, a PAF antagonist was shown to accelerate the healing of ulcers when administered during the chronic phase of inflammation.[18][19]

Arthritis and Joint Inflammation

Evidence suggests PAF contributes to the pathogenesis of arthritis.[20] In animal models of antigen-induced arthritis, low levels of PAF were detected in the synovial fluid during the acute stages of the disease.[5] Synovial fluid neutrophils from patients with rheumatoid arthritis have been shown to produce and release significant amounts of PAF when stimulated, suggesting they are a local source of this mediator within the joint.[21] In an experimental model of acute urate crystal arthritis, treatment with a PAF antagonist significantly reduced synovial fluid volume, infiltrating cells, and pro-inflammatory mediators like PGE2 and IL-6.[20]

Quantitative Data on PAF in Inflammatory Diseases

The following tables summarize key quantitative findings from studies investigating PAF's role in inflammation.

Table 1: PAF Levels in Inflammatory Conditions

| Disease State | Sample Type | PAF Concentration | Reference |

| Ulcerative Colitis | Stool | 824.9 ± 408.7 pg/g | [17] |

| Crohn's Disease | Stool | 319.2 ± 143.5 pg/g | [17] |

| Healthy Volunteers | Stool | Not detectable | [17] |

| Rheumatoid Arthritis (stimulated synovial neutrophils) | Cell Culture | 29.2 ± 2.8 pmol / 1x10⁶ cells | [21] |

| Allergic Asthma (post-allergen challenge) | Plasma | Estimated ~10⁻¹⁰ M | [22] |

Table 2: Effects of PAF Pathway Inhibition in Experimental Models

| Disease Model | Inhibitor | Dose/Treatment | Key Outcome | Reference |

| Experimental Uveitis (Rat) | LAU-0901 (PAFR antagonist) | Systemic injection | Up to 64% reduction in total protein; 91% reduction in TNF-α | [23] |

| Acute Urate Crystal Arthritis (Rabbit) | BN 50727 (PAFR antagonist) | 6 mg/kg i.p. | Significant decrease in synovial fluid volume, infiltrating cells, PGE2, and IL-6 | [20] |

| Allergen-Induced Asthma (Human) | SR27417A (PAFR antagonist) | Oral | Significant attenuation of the late asthmatic response (max fall in FEV1: 23.5% vs 29% placebo) | [15] |

| LPS-Induced Endotoxemia (Mouse) | PAF | 0.1-5 mg/mouse | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-1β) and increase in anti-inflammatory IL-10 | [24] |

Experimental Protocols and Methodologies

Studying the PAF pathway requires a range of in vivo, ex vivo, and in vitro experimental approaches.

Key Experimental Methodologies

-

PAF Quantification :

-

Radioimmunoassay (RIA) : Used for determining PAF concentrations in biological samples like stool extracts after solid-phase extraction.[17]

-

High-Performance Liquid Chromatography (HPLC) : Used to isolate PAF from biological fluids (e.g., blood, synovial fluid) before measurement.[25]

-

Bioassay (Platelet Aggregation) : A functional assay where the ability of a sample to cause platelet aggregation is measured. Rabbit platelets are particularly sensitive and commonly used.[25] Desensitization of platelets to a known concentration of PAF can be used to infer the presence of PAF in a sample ex vivo.[22]

-

-

Animal Models of Inflammation :

-

LPS-Induced Sepsis/Uveitis : Intraperitoneal (i.p.) or systemic injection of lipopolysaccharide (LPS), a component of gram-negative bacteria, is used to induce a systemic inflammatory response mimicking sepsis or localized inflammation like uveitis.[12][23]

-

Antigen-Induced Arthritis : Intra-articular injection of an antigen (e.g., ovalbumin) in a sensitized animal (e.g., rabbit) to induce joint inflammation that resembles rheumatoid arthritis.[5]

-

Chemically-Induced Colitis : Intracolonic administration of agents like acetic acid or trinitrobenzenesulfonic acid in rats to create a model of chronic colitis.[18][19]

-

-

Cellular and Functional Assays :

-

Neutrophil Activation : Isolated neutrophils are stimulated with PAF, and activation is measured by the generation of reactive oxygen species (ROS), phagocytic activity, and changes in surface marker expression (e.g., CD11b, CD62L) via flow cytometry.[26]

-

Cytokine Measurement : Levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines are measured in serum, plasma, or cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA).[24]

-

PAFR Knockout (KO) Mice : Genetically engineered mice lacking the PAF receptor are invaluable tools to study the specific contribution of PAFR signaling in complex inflammatory processes like diet-induced obesity and chemical carcinogenesis.[11][27]

-

Therapeutic Targeting of the PAF Pathway

Given its central role in inflammation, the PAF signaling system is a compelling target for drug development.[3] Therapeutic strategies primarily focus on two approaches:

-

PAF Receptor Antagonists (PAFras) : A wide array of structurally diverse PAFras have been developed, including natural products (like ginkgolides from Ginkgo biloba) and synthetic compounds.[1][28][29] These molecules work by competitively blocking the PAF receptor, thereby preventing downstream signaling.[30] While many early antagonists failed in clinical trials for conditions like asthma, newer and more potent compounds are being developed.[15][30] Currently, rupatadine, a dual antagonist of the histamine H1 receptor and the PAFR, is approved for treating allergic rhinitis and urticaria.[31]

-

Enhancing PAF Degradation : This approach involves using recombinant forms of PAF acetylhydrolase (rPAF-AH) to increase the breakdown of PAF.[7] As demonstrated in a trial for severe sepsis, this strategy can effectively reduce systemic PAF levels and improve clinical outcomes.[7]

Despite promising preclinical data, the development of successful PAF-targeted therapies has been challenging.[30][32] This may be due to the complexity and redundancy of inflammatory pathways, where multiple mediators often contribute to the pathology. However, research continues to identify specific conditions and patient populations where targeting PAF may provide significant therapeutic benefit.[3][30]

Conclusion

Platelet-Activating Factor is a pivotal lipid mediator that sits at the nexus of inflammation and thrombosis. The PAF signaling cascade, initiated by its specific receptor, drives critical cellular responses that contribute to the pathogenesis of a wide array of diseases, from systemic conditions like sepsis to localized inflammation in asthma, IBD, and arthritis.[3][7] While the complexity of inflammatory networks has made the clinical development of PAF-targeted therapies challenging, the wealth of preclinical and experimental evidence underscores its importance.[32] Continued research into the nuanced roles of the PAF/PAFR axis, aided by advanced experimental models and potent new antagonists, holds the promise of delivering targeted and effective treatments for multiple inflammatory conditions.[3][29]

References

- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet activating factor in allergies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of cytokines and platelet-activating factor in inflammatory bowel disease. Implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAF-acether in chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Loss of the platelet activating factor receptor in mice augments PMA-induced inflammation and cutaneous chemical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. remi.uninet.edu [remi.uninet.edu]

- 13. mastattack.org [mastattack.org]

- 14. researchgate.net [researchgate.net]

- 15. atsjournals.org [atsjournals.org]

- 16. [Fecal platelet-activating factor (PAF). A marker of digestive inflammatory disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Platelet activating factor in stool from patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of the role of platelet-activating factor in an animal model of inflammatory bowel disease. | Semantic Scholar [semanticscholar.org]

- 19. Assessment of the role of platelet-activating factor in an animal model of inflammatory bowel disease. [iris.unina.it]

- 20. Anti-inflammatory effect of a PAF receptor antagonist and a new molecule with antiproteinase activity in an experimental model of acute urate crystal arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Production of PAF-acether by synovial fluid neutrophils in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. karger.com [karger.com]

- 23. Platelet-Activating Factor (PAF) Receptor Antagonism Modulates Inflammatory Signaling in Experimental Uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Presence of paf-acether in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Platelet-Activating Factor Promotes Neutrophil Activation and Platelet-Neutrophil Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 31. researchgate.net [researchgate.net]

- 32. The role of Platelet-Activating Factor (PAF) in inflammation - Ioannis Zabetakis [izab.net]

The Foundational Research Applications of CV-6209: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CV-6209 is a potent and highly specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor. As a structural analog of PAF, it has been instrumental in elucidating the diverse physiological and pathological roles of PAF. This technical guide provides an in-depth overview of the core basic research applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of PAF and inhibiting its downstream signaling cascades. This antagonistic action has been demonstrated in a variety of in vitro and in vivo models, making this compound a critical tool for investigating PAF-mediated processes such as platelet aggregation, inflammation, and hypotension.

Quantitative Data Summary

The potency of this compound as a PAF receptor antagonist has been quantified in several key studies. The following tables summarize the critical inhibitory concentrations (IC50) and effective doses (ED50) observed in various experimental models.

Table 1: In Vitro Potency of this compound

| Assay | Species | Agonist | IC50 | Reference |

| Platelet Aggregation | Rabbit | PAF | 7.5 x 10⁻⁸ M | [1] |

| Platelet Aggregation | Human | PAF | 1.7 x 10⁻⁷ M | [1] |

| [³H]Serotonin Release | Rabbit Platelets | PAF (3 x 10⁻⁸ M) | Similar to platelet aggregation | [1] |

Table 2: In Vivo Potency of this compound

| Model | Species | Agonist | Effect Measured | ED50 | Reference |

| Hypotension (inhibition) | Rat | PAF (0.3 µg/kg i.v.) | Inhibition of hypotension | 0.009 mg/kg i.v. | [1] |

| Hypotension (reversal) | Rat | PAF (1 µg/kg i.v.) | Reversal of hypotension | 0.0046 mg/kg i.v. | [1] |

| Shock Prevention | Rat | Hepatic Inflow Occlusion | Prevention of hypotension | 3 mg/kg i.v. (pretreatment) | [2] |

Signaling Pathways

This compound blocks the initiation of a complex signaling cascade that is triggered by the binding of PAF to its receptor. The primary pathway involves the activation of Gq and Gi proteins, leading to a variety of cellular responses.

Caption: PAF Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are foundational and may require optimization based on specific laboratory conditions and reagents.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Adjust the PRP platelet count to approximately 2.5 x 10⁸ platelets/mL with PPP.

-

Pre-warm the PRP aliquots to 37°C for 5 minutes in an aggregometer.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF (e.g., 1-10 nM).

-

Monitor the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Caption: Workflow for In Vitro Platelet Aggregation Assay.

In Vivo PAF-Induced Hypotension in Rats

This model assesses the ability of this compound to prevent or reverse hypotension induced by PAF in an in vivo setting.

Methodology:

-

Animal Preparation:

-

Use male Wistar rats (250-300g).

-

Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium).

-

Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of substances.

-

-

Experimental Procedure (Inhibition):

-

Allow the animal's blood pressure to stabilize.

-

Administer a single intravenous dose of this compound or vehicle.

-

After a predetermined time (e.g., 5-15 minutes), administer an intravenous bolus of PAF (e.g., 0.3-1 µg/kg).

-

Continuously record the mean arterial pressure (MAP).

-

-

Experimental Procedure (Reversal):

-

After stabilization, administer an intravenous bolus of PAF to induce hypotension.

-

Once the hypotensive effect is established, administer a single intravenous dose of this compound.

-

Continue to monitor the MAP to observe the reversal of hypotension.

-

-

Data Analysis:

-

For inhibition studies, calculate the percentage reduction in the PAF-induced drop in MAP in this compound-treated animals compared to controls.

-

For reversal studies, measure the rate and extent of blood pressure recovery following this compound administration.

-

Determine the ED50 from the dose-response curve.

-

Caption: Workflow for In Vivo PAF-Induced Hypotension Studies.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block PAF-induced increases in intracellular calcium concentration ([Ca²⁺]i) in platelets.

Methodology:

-

Platelet Preparation and Dye Loading:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), for 30-60 minutes at 37°C in the dark.

-

Wash the platelets to remove extracellular dye and resuspend in buffer.

-

-

Fluorometric Measurement:

-

Place the Fura-2-loaded platelet suspension in a cuvette in a fluorometer with stirring at 37°C.

-

Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add varying concentrations of this compound or vehicle and incubate for a short period (e.g., 2-5 minutes).

-

Add PAF to stimulate an increase in [Ca²⁺]i and continue recording the fluorescence ratio.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio, which is proportional to the change in [Ca²⁺]i.

-

Determine the percentage inhibition of the PAF-induced calcium response by this compound.

-

Calculate the IC50 value from the concentration-response curve.

-

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of PAF biology. Its high potency and specificity for the PAF receptor enable researchers to dissect the intricate roles of PAF in a multitude of physiological and pathophysiological processes. The experimental protocols and data presented in this guide offer a solid foundation for the application of this compound in basic and preclinical research, facilitating further discoveries in the fields of inflammation, thrombosis, and cardiovascular disease.

References

CV-6209: A Technical Guide to a Potent Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of CV-6209, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. The information is curated for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Chemical and Physical Properties

This compound, with the CAS number 100488-87-7, is a synthetic compound recognized for its high-affinity antagonism of the PAF receptor.[1][2][3][4] Its chemical and physical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 100488-87-7[1][2][3][4] |

| Molecular Formula | C₃₄H₆₀N₃O₆ · Cl[1][2] |

| Molecular Weight | 642.3 g/mol [1][2] |

| Formal Name | 2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-pyridinium, monochloride[1][2] |

| Solubility | Water: 10 mg/mL[1][2] |

| Purity | >95%[1] |

| Formulation | Crystalline solid[1] |

| λmax | 267 nm[1][2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. By binding to the PAFR, this compound effectively blocks the downstream signaling cascades initiated by PAF.

The binding of PAF to its receptor typically activates Gq and Gi proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in a cellular response, such as platelet aggregation or an inflammatory response. This compound competitively inhibits the initial binding of PAF to its receptor, thereby preventing the initiation of this signaling cascade.

Pharmacological Data

This compound has demonstrated significant potency in both in vitro and in vivo models. Its inhibitory effects on platelet aggregation and PAF-induced hypotension are well-documented.

In Vitro Activity: Platelet Aggregation

This compound effectively inhibits PAF-induced aggregation of both rabbit and human platelets. The half-maximal inhibitory concentrations (IC₅₀) are presented below.

| Species | IC₅₀ (nM) for PAF-Induced Platelet Aggregation |

| Rabbit | 75[2] |

| Human | 170[2] |

Notably, this compound shows high specificity for the PAF receptor, with little to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[2]

In Vivo Activity: PAF-Induced Hypotension

In animal models, this compound has been shown to prevent and reverse hypotension induced by the intravenous administration of PAF.

| Animal Model | ED₅₀ for Inhibition of PAF-Induced Hypotension (mg/kg, i.v.) |

| Rat | 0.009[2] |

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of this compound. It is important to note that the specific, detailed protocols from the original cited studies are not fully available in the public domain. The provided protocols are based on standard pharmacological assays.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a platelet suspension as aggregation occurs.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human or rabbit donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP.

-

Platelet-Poor Plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

A baseline is established.

-

This compound (at various concentrations) or a vehicle control is added to the PRP and incubated for a specified time.

-

Platelet aggregation is induced by the addition of a submaximal concentration of PAF.

-

The change in light transmission is recorded over time.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the light transmission of PPP.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the concentration of this compound.

-

In Vivo PAF-Induced Hypotension Model in Rats

This model assesses the ability of this compound to counteract the hypotensive effects of PAF in a living organism.

References

- 1. CV 6209 is a non-competitive antagonist of platelet-activating factor receptors on guinea-pig resident peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. benchchem.com [benchchem.com]

Platelet-Activating Factor Receptor (PAFR): A Technical Guide to Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF), chemically identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a highly potent phospholipid mediator involved in a vast array of physiological and pathophysiological processes.[1][2] It exerts its effects primarily through a specific G-protein coupled receptor (GPCR), the Platelet-Activating Factor Receptor (PAFR).[3][4] Initially recognized for its ability to induce platelet aggregation at picomolar concentrations, the role of the PAF/PAFR system is now known to extend to inflammation, immune responses, cardiovascular regulation, neural function, and cancer biology.[4][5][6][7]

This guide provides an in-depth technical overview of PAFR, detailing its signaling mechanisms, physiological functions, and the diverse classes of inhibitors developed to modulate its activity. It is intended to serve as a comprehensive resource for professionals engaged in biomedical research and therapeutic development.

PAFR Function and Signaling Pathways

PAFR is a classic seven-transmembrane domain receptor that couples to multiple heterotrimeric G-proteins, primarily Gq, Gi, and G12/13, to initiate a variety of intracellular signaling cascades.[4][8][9] The specific cellular response to PAFR activation is context-dependent, varying with cell type and the predominant G-protein linkage.[4]

G-Protein Coupling and Primary Effector Activation

Upon PAF binding, PAFR undergoes a conformational change that facilitates the activation of associated G-proteins:

-

Gq/11 Pathway : Activation of the Gq alpha subunit stimulates phospholipase Cβ (PLCβ).[8] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[10] The subsequent rise in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets, leading to cellular responses like platelet shape change, aggregation, and degranulation.[10]

-

Gi/o Pathway : The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][10] Reduced cAMP levels can impair the function of cAMP-dependent calcium pumps, contributing to a sustained increase in intracellular calcium and enhancing cellular activation.[10]

-

G12/13 Pathway : PAFR can also couple to G12/13, although this pathway is less characterized. G12/13 proteins are known to activate Rho GTPases, which are key regulators of the actin cytoskeleton and are involved in cell motility and shape change.

Downstream Signaling Cascades

The initial G-protein-mediated signals diverge into several critical downstream pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway : PAFR activation can stimulate the MAPK cascades, including ERK, JNK, and p38 MAPK.[4][5] These pathways are crucial for regulating gene expression related to inflammation, cell proliferation, and survival.

-

PI3K/Akt Pathway : In certain contexts, such as early embryo development, PAFR signaling proceeds via the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is essential for promoting cell survival and growth.[4]

-

JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be activated by PAF, contributing to the transcriptional regulation of inflammatory and immune responses.[5]

-

NF-κB Activation : PAF is a known activator of the nuclear factor kappa B (NF-κB) transcription factor, a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[5][8]

// Connections PAF -> PAFR [label="Binds"]; PAFR -> Gq [label="Activates"]; PAFR -> Gi [label="Activates"];

Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed];

IP3 -> Ca2 [label="Releases from ER"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Co-activates"];

Gi -> AC [label="Inhibits", style=dashed, arrowhead=tee]; AC -> cAMP [label="Reduces"];

PKC -> MAPK [label="Activates"]; MAPK -> NFkB [label="Activates"]; NFkB -> Response [label="Drives"]; cAMP -> Response [label="Modulates"]; Ca2 -> Response [label="Triggers"]; } END_OF_DOT Caption: PAFR G-protein-coupled signaling pathways.

Receptor Desensitization and Internalization

Following activation, the PAFR is rapidly phosphorylated, which promotes the recruitment of β-arrestins.[8][9] β-arrestin binding not only uncouples the receptor from G-proteins, terminating the signal, but also targets the receptor for internalization via endocytic pathways.[8][9] This process of desensitization and internalization is a critical negative feedback mechanism to control the duration and intensity of PAF-induced cellular responses.

Physiological and Pathophysiological Roles

The wide distribution of PAFR on various cell types underpins its involvement in numerous biological systems and disease states.[5]

-

Inflammation and Immunity : PAF is a potent pro-inflammatory mediator. It activates a wide range of immune cells, including neutrophils, eosinophils, macrophages, and mast cells, inducing chemotaxis, degranulation, and the production of other inflammatory molecules like cytokines and eicosanoids.[3][4][5]

-

Cardiovascular System : In the cardiovascular system, PAFR activation causes platelet aggregation, increases vascular permeability, and can induce hypotension.[2][5][11] It is implicated in the pathophysiology of thrombosis, atherosclerosis, and myocardial ischemia/reperfusion injury.[11][12]

-

Nervous System : PAFR is expressed throughout the central nervous system (CNS) on neurons and glial cells.[6][13] It plays roles in neuronal development, synaptic transmission, and neuroinflammation.[13][14] PAFR signaling has been implicated in secondary injury following traumatic brain injury and in neuropathic pain.[6][15]

-

Cancer : The PAF/PAFR axis is involved in oncogenesis, promoting tumor growth, angiogenesis, and metastasis.[1][4][8] Many cancer cells express PAFR, and its activation can stimulate pro-survival pathways.[1] Consequently, PAFR antagonists are being investigated as potential anti-cancer agents.[1][16]

Inhibition of the Platelet-Activating Factor Receptor

Given the central role of PAFR in inflammation and other disease processes, significant effort has been dedicated to developing antagonists that can block its activity.[5][17] These inhibitors can be broadly categorized by their origin and chemical structure.[17][18]

Classification of PAFR Inhibitors

PAFR inhibitors are a structurally diverse group of molecules.[17] They can be classified as natural products, derived from plants and other organisms, or as synthetic compounds developed through medicinal chemistry efforts.[18][19] Functionally, they act as receptor antagonists, competitively binding to the PAFR to prevent PAF from initiating its signaling cascade.[20]

Quantitative Data on PAFR Inhibitors

The potency of PAFR inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, determined through in vitro assays.

| Inhibitor | Class | Assay System | Potency | Reference |

| This compound | Synthetic (PAF Analogue) | PAF-induced rabbit platelet aggregation | IC50: 75 nM | [21] |

| PAF-induced human platelet aggregation | IC50: 170 nM | [21] | ||

| TCV-309 | Synthetic (Heterocycle) | PAF-induced rabbit platelet aggregation | IC50: 33 nM | [21] |

| [3H]PAF binding to rabbit platelet microsomes | IC50: 27 nM | [21] | ||

| MK-287 | Synthetic (Heterocycle) | [3H]PAF binding to human platelet membranes | Ki: 6.1 nM | [21] |

| [3H]PAF binding to human PMN membranes | Ki: 3.2 nM | [21] | ||

| Sch-40338 | Synthetic (Dual Action) | PAF-induced platelet aggregation | IC50: 0.59 µM | [21] |

| Pregomisin | Natural (Lignan) | PAF antagonistic activity | IC50: 48 µM | [21] |

| Ginkgolide B | Natural (Terpenoid) | PAFR antagonist | Potent inhibitor | [1][22] |

| WEB-2086 | Synthetic (Heterocycle) | PAFR antagonist | Widely used experimental tool | [18][22] |

| Lexipafant | Synthetic (Heterocycle) | PAFR antagonist | Clinically tested | [18][23] |

Note: Potency values can vary based on the specific assay conditions, species, and tissue used.

Clinical Trials and Therapeutic Potential

Numerous PAFR antagonists have been evaluated in clinical trials for a range of conditions, including asthma, sepsis, pancreatitis, and ulcerative colitis.[18][24][25] For example, Lexipafant was tested for sepsis and pancreatitis, while SR27417A was evaluated for ulcerative colitis.[18][25] Despite showing safety and tolerability, many of these trials failed to demonstrate significant efficacy.[16][18][25] The lack of clinical success may be due to the complexity and redundancy of inflammatory pathways, where blocking a single mediator like PAF is insufficient. However, PAFR antagonists may still hold therapeutic promise, potentially in combination with other agents or for more specific indications, such as certain cancers or neuroinflammatory disorders.[1][11][24]

Key Experimental Protocols

Studying PAFR function and inhibition relies on a set of core in vitro and in vivo experimental methodologies.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for characterizing the interaction between a ligand (or inhibitor) and a receptor.[26] They are used to determine receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.[26]

General Protocol for Competitive Radioligand Binding:

-

Preparation of Receptor Source : Prepare cell membrane homogenates from tissues or cultured cells expressing PAFR. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup : In assay tubes, combine the membrane preparation, a fixed concentration of a radiolabeled PAFR ligand (e.g., [3H]PAF), and a range of concentrations of the unlabeled inhibitor being tested.

-

Incubation : Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation : Rapidly separate the bound from unbound radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes with the bound ligand.

-

Washing : Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Quantification : Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation. Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled PAFR antagonist.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium ([Ca2+]i) following PAFR activation, a direct consequence of the Gq/PLC pathway.

General Protocol:

-

Cell Culture : Culture cells endogenously or recombinantly expressing PAFR on microplates suitable for fluorescence reading.

-

Dye Loading : Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Washing : Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Baseline Measurement : Place the microplate in a fluorescence plate reader. Measure the baseline fluorescence intensity for a short period.

-

Stimulation : Using an automated injector, add PAF (agonist) to the wells. To test inhibitors, pre-incubate the cells with the antagonist compound for a defined period before adding the PAF agonist.

-

Signal Detection : Immediately after agonist addition, continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in [Ca2+]i.

-

Data Analysis : The response is typically quantified as the peak fluorescence intensity minus the baseline, or as the area under the curve. For inhibitor studies, dose-response curves are generated to calculate IC50 values.

In Vivo Models

Animal models are crucial for studying the integrated physiological role of PAFR and the efficacy of its antagonists in a complex biological system.

-

Inflammation and Allergy Models : Anaphylactic bronchoconstriction in guinea pigs is a classic model to test the in vivo effects of PAF and its antagonists on airway hypersensitivity.[24]

-

Neurological Disease Models : Models of traumatic brain injury (TBI) and peripheral nerve injury in rodents, often utilizing PAFR knockout mice, have been instrumental in demonstrating the receptor's role in neuroinflammation and neuropathic pain.[6][15]

-

Cardiovascular Disease Models : Myocardial ischemia/reperfusion injury models in mice are used to investigate the cardioprotective effects of PAFR deletion or antagonism.[12] These studies have shown that blocking PAFR can reduce infarct size, improve cardiac function, and decrease inflammation and oxidative stress.[12]

Conclusion and Future Directions

The Platelet-Activating Factor Receptor is a critical signaling hub that translates the presence of the lipid mediator PAF into a wide spectrum of cellular responses, driving key aspects of inflammation, hemostasis, and intercellular communication. Its deep involvement in numerous pathological states has made it an attractive therapeutic target for decades.

While the first generation of synthetic PAFR antagonists has had limited success in the clinic, our expanding understanding of the PAF/PAFR system continues to open new avenues for research. Future efforts may focus on:

-

Developing biased antagonists that selectively block certain downstream pathways while leaving others unaffected.

-

Targeting specific disease contexts where PAFR plays a non-redundant, critical role, such as in certain subtypes of cancer or neuroinflammatory conditions.

-

Combination therapies , where PAFR antagonists are used to augment the efficacy of other treatments, such as chemotherapy or radiation.[1]

The wealth of available chemical tools and genetic models ensures that the PAFR will remain an important area of investigation for understanding fundamental biological processes and for the continued development of novel therapeutics.

References

- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. Loss of PAFR prevents neuroinflammation and brain dysfunction after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Critical role of PAFR/YAP1 positive feedback loop in cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biased signaling due to oligomerization of the G protein-coupled platelet-activating factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. PAFR-deficiency alleviates myocardial ischemia/reperfusion injury in mice via suppressing inflammation, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Platelet-activating factor receptor (PAFR) regulates neuronal maturation and synaptic transmission during postnatal retinal development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Role of PAF Receptor in Proinflammatory Cytokine Expression in the Dorsal Root Ganglion and Tactile Allodynia in a Rodent Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Insights Into the Pathologic Roles of the Platelet-Activating Factor System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progress in the Development of Platelet-Activating Factor Receptor (PAFr) Antagonists and Applications in the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Platelet-activating factor (PAF)-antagonists of natural origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. scbt.com [scbt.com]

- 23. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Effects of PAF antagonists in experimental models. Therapeutical perspectives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Lack of effectiveness of the platelet-activating factor antagonist SR27417A in patients with active ulcerative colitis: a randomized controlled trial. The Platelet Activating Factor Antagonist Study Group in Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

CV-6209: A Technical Guide for the Investigation of Sepsis and Shock Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CV-6209, a potent and specific antagonist of Platelet-Activating Factor (PAF), for use in preclinical sepsis and shock research. It covers the compound's mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols.

Introduction to this compound and Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[1] In the context of sepsis and shock, PAF is a critical proinflammatory mediator, and its signaling cascade is a key effector pathway in systemic inflammatory responses.[1][2]

This compound, chemically identified as 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride, is a highly potent and specific antagonist of the PAF receptor.[3] Its structural similarity to PAF allows it to competitively block the receptor, thereby inhibiting the downstream signaling that leads to the pathophysiological effects of PAF. This makes this compound a valuable pharmacological tool for investigating the role of PAF in diseases like endotoxin shock, disseminated intravascular coagulation, and other inflammatory conditions.[4]

Mechanism of Action: The PAF Signaling Pathway

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as platelets, macrophages, and endothelial cells.[5][6] This binding initiates a cascade of intracellular signaling events. The PAF receptor (PAFR) couples to Gq and Gi proteins, activating phospholipases (PL) like PLC, PLA2, and PLD.[5][7] This activation leads to the generation of second messengers, mobilization of intracellular calcium, activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), ultimately resulting in cytokine release, inflammation, and cellular proliferation.[7]

This compound acts by competitively antagonizing the PAF receptor, preventing PAF from binding and initiating this signaling cascade.

Caption: PAF Signaling Pathway and the inhibitory action of this compound.

Quantitative Data on the Efficacy of this compound

The potency of this compound has been quantified in several in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound on PAF-Induced Platelet Aggregation

| Species | Assay | IC₅₀ Value | Citation |

|---|---|---|---|

| Rabbit | Platelet Aggregation | 7.5 x 10⁻⁸ M | [3] |

| Human | Platelet Aggregation | 1.7 x 10⁻⁷ M |[3] |

Table 2: In Vivo Efficacy of this compound on PAF-Induced Hypotension in Rats

| Parameter | Dosing | ED₅₀ Value | Citation |

|---|---|---|---|

| Inhibition of Hypotension | Pre-treatment (i.v.) | 0.009 mg/kg | [3] |

| Reversal of Hypotension | Post-treatment (i.v.) | 0.0046 mg/kg |[3] |

Table 3: Efficacy of this compound in a Rat Shock Model (Temporary Hepatic Inflow Occlusion)

| Group | Treatment | Key Outcome | Result | Citation |

|---|---|---|---|---|

| Control (n=20) | Saline (i.v.) | 90-min Survival Rate | 30% | [2] |

| This compound (n=20) | 3 mg/kg this compound (i.v.) | 90-min Survival Rate | 65% (p < 0.05) | [2] |

| Control (n=5) | Saline (i.v.) | Blood Pressure | Remained hypotensive post-occlusion | [2] |

| this compound (n=5) | 3 mg/kg this compound (i.v.) | Blood Pressure | Hypotension significantly reversed (p < 0.01) |[2] |

Experimental Protocols for Studying this compound

Detailed methodologies are crucial for reproducible research. Below are protocols derived from published studies on this compound and general sepsis models.

This protocol is designed to assess the ability of this compound to inhibit or reverse hypotension directly induced by PAF.[3]

-

Animal Model: Male Wistar rats.

-

Induction of Hypotension: A bolus intravenous (i.v.) injection of PAF (0.3 to 1 µg/kg).

-

This compound Administration:

-

For Inhibition (Pre-treatment): Administer this compound (i.v.) at various doses (e.g., 0.001 to 0.1 mg/kg) minutes before the PAF challenge.

-

For Reversal (Post-treatment): Administer this compound (i.v.) at various doses after the onset of stable hypotension induced by PAF.

-

-

Monitoring: Continuously monitor arterial blood pressure via a cannulated artery.

-

Endpoints:

-

Measure the peak drop in mean arterial pressure.

-

Calculate the ED₅₀ for this compound in preventing or reversing the hypotensive effect of PAF.

-

-

Specificity Controls: Test this compound against hypotension induced by other agents like arachidonic acid, histamine, or bradykinin to confirm its specificity for the PAF receptor.[3]

This protocol details a clinically relevant shock model where PAF is an endogenous mediator.[2]

-

Animal Model: Male Wistar rats (n=5-20 per group).

-

Surgical Preparation:

-

Anesthetize the animal.

-

Perform a laparotomy to expose the hepatoduodenal ligament.

-

Cannulate an artery for continuous blood pressure monitoring.

-

-

Induction of Shock:

-

Occlude the hepatic artery and portal vein (hepatic inflow) with a clamp for 45 minutes.

-

After 45 minutes, remove the clamp to allow reperfusion.

-

-

Treatment Groups:

-

Control Group: Administer saline (i.v.) prior to the occlusion period.

-

This compound Group: Administer this compound (3 mg/kg, i.v.) as a pre-treatment before occlusion.

-

Sham Group: Perform the surgical procedure without clamping the vessels.

-

-

Monitoring:

-

Record arterial pressure throughout the occlusion and reperfusion periods.

-

Monitor survival for at least 90 minutes after reperfusion (declamping).

-

-

Endpoints:

-

Mean arterial pressure during and after occlusion.

-

Survival rate at 90 minutes post-reperfusion.

-

Caption: General experimental workflow for evaluating this compound in a shock model.

While the above protocols are specific, this compound can be investigated in various other sepsis models. Common models include:

-

Endotoxin (LPS) Injection: Intravenous or intraperitoneal administration of lipopolysaccharide to induce a systemic inflammatory response.[8] Doses can range from 1 to 80 mg/kg depending on the desired severity and animal strain.[8]

-

Cecal Ligation and Puncture (CLP): A surgical model that mimics peritonitis-induced sepsis by ligating and puncturing the cecum, leading to polymicrobial infection.[8][9]

-

Fecal Slurry Injection (FSI): Intraperitoneal injection of a fecal suspension to induce polymicrobial peritonitis, considered a less technically variable alternative to CLP.[9]

In each of these models, this compound can be administered prophylactically (before induction) or therapeutically (after onset of sepsis) to evaluate its efficacy in mitigating the septic cascade. Endpoints would include survival, hemodynamic stability, inflammatory cytokine levels, and organ damage markers.

References

- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jcritintensivecare.org [jcritintensivecare.org]

- 9. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Platelet-Activating Factor in Cardiovascular Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a wide array of physiological and pathological processes. Within the cardiovascular system, PAF plays a critical role in the initiation and progression of various diseases, including atherosclerosis, myocardial infarction, and thrombosis. Its actions are mediated through a specific G-protein coupled receptor, the PAF receptor (PAF-R), which triggers a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the multifaceted role of PAF in cardiovascular pathophysiology. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a highly potent lipid mediator.[1] It is produced by a variety of cells, including platelets, endothelial cells, neutrophils, and macrophages, in response to various stimuli.[1] The binding of PAF to its receptor (PAF-R) initiates a signaling cascade that leads to platelet aggregation, inflammation, and increased vascular permeability, all of which are central to the pathophysiology of cardiovascular diseases.[2] This guide will delve into the intricate mechanisms by which PAF contributes to cardiovascular disorders, offering a detailed overview of its signaling pathways, its role in specific disease states, and the experimental methodologies used to investigate its function.

Quantitative Data on PAF in Cardiovascular Pathophysiology

The following tables summarize key quantitative data related to PAF's role in cardiovascular disease, providing a comparative overview for researchers.

Table 1: Plasma Levels of PAF and Related Enzymes in Cardiovascular Disease

| Parameter | Condition | Concentration/Activity | Reference |

| PAF | Healthy Controls | Not detected | [3] |

| PAF | Coronary Artery Disease (CAD) Patients | (19.62±3.94) mg/mL | [3] |

| PAF | CAD with Blood Stasis Syndrome (BSS) | (22.77±1.26) mg/mL | [3] |

| PAF Acetylhydrolase (PAF-AH) Activity | Healthy Controls | 0.026 ± 0.009 μmol/min/ml | [4] |

| PAF-AH Activity | Stable CAD Patients | 0.032 ± 0.010 μmol/min/ml | [4] |

| PAF-AH Activity | Unstable CAD Patients | 0.040 ± 0.012 μmol/min/ml | [4] |

| PAF-AH Levels | Healthy Controls | 9.3 ± 5.2 μM | [5] |

| PAF-AH Levels | CHD without BSS | 11.1 ± 5.0 μM | [5] |

| PAF-AH Levels | CHD with BSS | 12.9 ± 6.5 μM | [5] |

Table 2: Effects of PAF and PAF Receptor Antagonists on Platelet Aggregation

| Substance | Parameter | Concentration/Value | Reference |

| Platelet-Activating Factor (PAF) | Threshold dose for aggregation | ~100 nM | [6] |

| Platelet-Activating Factor (PAF) | Dose-dependent aggregation range | 50 nM to 14 μM | [6] |

| Platelet-Activating Factor (PAF) | Serotonin Secretion (at 0.8 µg/ml) | 45% ± 10% | [7] |